N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide, commonly known as (R)-Methanandamide or AM-356, is a synthetic, chiral analog of the endogenous cannabinoid anandamide (AEA). Featuring an alpha-methyl substitution on the ethanolamine headgroup, this compound is engineered to resist rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) and aminopeptidases [1]. As a potent and selective agonist for the Cannabinoid Receptor 1 (CB1), it serves as a critical pharmacological probe and procurement standard for endocannabinoid research. By providing sustained receptor activation both in vitro and in vivo, (R)-Methanandamide allows researchers to study AEA-like signaling pathways without the confounding variables introduced by rapid ligand metabolism or the co-administration of enzyme inhibitors .
Substituting (R)-Methanandamide with native anandamide (AEA) in standard assays routinely leads to experimental failure because AEA is rapidly hydrolyzed by FAAH, exhibiting a half-life of less than 10 minutes in biological homogenates [1]. This rapid degradation prevents sustained receptor activation and yields irreproducible dose-response curves unless exogenous FAAH inhibitors are added, which can introduce off-target effects. Conversely, substituting with common synthetic cannabinoids like CP 55,940 or WIN 55,212-2 sacrifices receptor selectivity, as these compounds bind both CB1 and CB2 receptors with similar affinity, confounding the isolation of CB1-specific neurological pathways . Furthermore, utilizing racemic methanandamide or the (S)-enantiomer drastically reduces binding affinity, demonstrating that the pure (R)-enantiomer is strictly required for optimal CB1 targeting and assay sensitivity .
The addition of a chiral methyl group at the alpha position of the ethanolamine moiety renders (R)-Methanandamide highly resistant to hydrolysis by fatty acid amide hydrolase (FAAH) and aminopeptidases. While native anandamide (AEA) is rapidly degraded with a half-life of approximately 8-9 minutes in liver and brain homogenates, (R)-Methanandamide maintains prolonged metabolic stability without the need for exogenous enzyme inhibitors [1].
| Evidence Dimension | Metabolic Half-Life / Hydrolytic Stability |
| Target Compound Data | (R)-Methanandamide (Stable, resists FAAH degradation) |
| Comparator Or Baseline | Anandamide (AEA) (t1/2 ~ 8-9 minutes) |
| Quantified Difference | Extreme prolongation of half-life, bypassing FAAH-mediated degradation |
| Conditions | In vitro biological homogenates (liver/brain) without FAAH inhibitors |
Ensures stable dosing and reproducible dose-response curves in cell culture and in vivo models without confounding off-target effects from enzyme inhibitors.
Unlike broad-spectrum synthetic cannabinoids such as CP 55,940, which bind both cannabinoid receptors with equal affinity, (R)-Methanandamide exhibits a strong preference for the CB1 receptor. Quantitative binding assays demonstrate a Ki of 20 nM for CB1 compared to a Ki of 815 nM for CB2, representing an approximately 40-fold selectivity for the central cannabinoid receptor over the peripheral immune-associated receptor .
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | (R)-Methanandamide (CB1 Ki = 20 nM; CB2 Ki = 815 nM) |
| Comparator Or Baseline | Non-selective synthetic cannabinoids (e.g., CP 55,940) (Similar low-nM Ki for both CB1 and CB2) |
| Quantified Difference | ~40-fold selectivity for CB1 over CB2 |
| Conditions | In vitro radioligand displacement assays |
Allows researchers to isolate CB1-mediated neurological or metabolic pathways without triggering confounding peripheral CB2 immune responses.
The interaction between methanandamide and the CB1 receptor is highly stereoselective. The pure (R)-enantiomer achieves a binding affinity (Ki) of 20 nM, whereas the (S)-enantiomer exhibits a significantly weaker affinity of 173 nM. This ~8.6-fold difference underscores the structural requirement of the (R)-configuration for optimal docking within the hydrophobic binding pocket of the CB1 receptor [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | (R)-Methanandamide (Ki = 20 nM) |
| Comparator Or Baseline | (S)-Methanandamide (Ki = 173 nM) |
| Quantified Difference | ~8.6-fold higher affinity for the (R)-enantiomer |
| Conditions | In vitro CB1 receptor binding assays |
Procuring the pure (R)-enantiomer guarantees maximal assay sensitivity and avoids the antagonistic or diluting effects of the less active enantiomer found in crude racemic mixtures.
Because (R)-Methanandamide resists hydrolysis by fatty acid amide hydrolase (FAAH), it is the preferred surrogate for native anandamide when mapping CB1-dependent neurotransmitter release. It allows researchers to study sustained receptor activation without the rapid signal decay seen with AEA or the need to co-administer FAAH inhibitors, which can alter baseline cellular lipid profiles [1].
In drug discovery workflows targeting the CB1 receptor, (R)-Methanandamide provides a stable orthosteric baseline. Its metabolic stability ensures that the assay readout reflects true allosteric modulation rather than fluctuations in the concentration of the primary ligand, making it ideal for screening novel positive or negative allosteric modulators .
For in vivo studies assessing feeding behavior, hypothermia, or nociception, sustained CB1 activation is required over several hours. (R)-Methanandamide is uniquely suited for these models because its prolonged metabolic half-life enables consistent behavioral responses that native anandamide cannot achieve due to its rapid clearance [2].